molecular formula C8H13NO B14183472 Oct-4-ynamide CAS No. 855376-62-4

Oct-4-ynamide

Cat. No.: B14183472
CAS No.: 855376-62-4
M. Wt: 139.19 g/mol
InChI Key: KANSZFMNZKHRCX-UHFFFAOYSA-N
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Description

Oct-4-ynamide is a member of the ynamide family, characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group. This unique structure imparts significant reactivity and versatility, making this compound a valuable compound in organic synthesis and various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oct-4-ynamide typically involves the coupling of amides with alkynes or their derivatives. One common method is the copper-catalyzed coupling of amides with dibromoalkenes. This method is advantageous due to its high regioselectivity and the ability to handle a wide range of substrates, including acyclic carbamates, hindered amides, and aryl amides .

Another approach involves the dehydrohalogenation of halo-substituted enamides. For instance, N-(1-chloroalkenyl)urea can undergo dehydrochlorination at room temperature with t-BuOK to afford N-alkynylurea, which can then be converted to this compound .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the use of trichloroethene as a two-carbon synthon, which, under mildly basic conditions, can be converted to dichloroacetylene. This intermediate can then react with amides to form dichloroenamides, which are subsequently converted to this compound via elimination reactions .

Chemical Reactions Analysis

Types of Reactions

Oct-4-ynamide undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted enamides, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Oct-4-ynamide involves its highly polarized carbon-carbon triple bond, which makes it reactive towards various nucleophiles and electrophiles. This reactivity is further enhanced by the electron-withdrawing group on the nitrogen atom, which stabilizes the transition states and intermediates formed during reactions .

Properties

CAS No.

855376-62-4

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

oct-4-ynamide

InChI

InChI=1S/C8H13NO/c1-2-3-4-5-6-7-8(9)10/h2-3,6-7H2,1H3,(H2,9,10)

InChI Key

KANSZFMNZKHRCX-UHFFFAOYSA-N

Canonical SMILES

CCCC#CCCC(=O)N

Origin of Product

United States

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